Azaleatin (CAS 529-51-1), also known as quercetin 5-methyl ether or 5-O-methylquercetin, is a monomethoxyflavone derived from quercetin by replacement of the hydroxy group at position 5 with a methoxy group. It is an O-methylated flavonol isolated primarily from Rhododendron species and has been documented in over 44 Rhododendron species as well as other plant genera.
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
CAS No.529-51-1
Cat. No.B191873
⚠ Attention: For research use only. Not for human or veterinary use.
Azaleatin (529-51-1) Procurement Guide: O-Methylated Flavonol Identity and Baseline Specifications
Azaleatin (CAS 529-51-1), also known as quercetin 5-methyl ether or 5-O-methylquercetin, is a monomethoxyflavone derived from quercetin by replacement of the hydroxy group at position 5 with a methoxy group . It is an O-methylated flavonol isolated primarily from Rhododendron species and has been documented in over 44 Rhododendron species as well as other plant genera [1]. With a molecular formula of C₁₆H₁₂O₇ and molecular weight of 316.26 g/mol, azaleatin serves as a plant metabolite and a chemical probe for dipeptidyl peptidase-IV (DPP-IV) inhibition, with potential applications in metabolic and infectious disease research . Its 5-O-methylation distinguishes it from the parent flavonoid quercetin, conferring altered physicochemical and pharmacokinetic properties relevant to experimental design [2].
[1] Wikipedia. Azaleatin. Available at: https://en.wikipedia.org/wiki/Azaleatin View Source
[2] Pandurangan N, Bose C, Meppoyilam S, Kalathil VC, Murali A, Prameela AR. Synthesis, Bioactivities and In-silico Docking Studies of Azaleatin-A Quercetin Partial Methyl Ether: SAR Study. Current Bioactive Compounds. 2019;15(1):103-108. View Source
Why Quercetin or Other Flavonols Cannot Substitute for Azaleatin (529-51-1) in Targeted Assays
Substituting azaleatin with quercetin or other flavonol analogs introduces significant experimental variance due to the 5-O-methylation, which alters multiple biophysical and biochemical properties. Methylation at the C5 position enhances metabolic stability, membrane transport capacity, and oral bioavailability relative to unmethylated flavonoids [1]. Critically, this structural modification confers distinct enzyme inhibition profiles: azaleatin inhibits human glutaminyl cyclase (hQC) with approximately 3.9-fold greater potency than quercetin [2], demonstrates superior α-amylase inhibitory activity among a panel of quercetin methyl ether derivatives [1], and exhibits unique non-competitive inhibition kinetics against both dengue NS2B-NS3 protease and β-glucuronidase [3][4]. These quantitative differences underscore that azaleatin is not functionally interchangeable with its parent compound or other flavonols, necessitating specific procurement for reproducible results.
[1] Pandurangan N, Bose C, Meppoyilam S, Kalathil VC, Murali A, Prameela AR. Synthesis, Bioactivities and In-silico Docking Studies of Azaleatin-A Quercetin Partial Methyl Ether: SAR Study. Current Bioactive Compounds. 2019;15(1):103-108. View Source
[2] Tsai KC, Zhang YX, Kao HY, Fung KM, Tseng TS. Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease. Food Funct. 2022;13(24):12632-12647. View Source
[3] Mustafa NF, Cheng KK, Nadri MH, Razali SA, Zakaria II, Salin NH, Amran SI. Discovery of azaleatin as a potential allosteric inhibitor for dengue NS2B-NS3 protease using in vitro and in silico studies. J Biomol Struct Dyn. 2024:1-12. View Source
[4] Kamel EM, Alqhtani HA, Bin-Jumah M, Rudayni HA, El-Bassuony AA, Mokhtar Lamsabhi A. Deciphering molecular mechanisms underlying the inhibition of β-glucuronidase by xanthones from Centaurium spicatum. Bioorg Chem. 2024;150:107609. View Source
Quantitative Differentiation of Azaleatin (529-51-1) Versus Comparators: Head-to-Head and Cross-Study Evidence
DPP-IV Inhibition: Azaleatin Demonstrates Documented Activity at 20 μg/mL
Azaleatin exhibits measurable DPP-IV inhibitory activity at 20 μg/mL, as documented in patent literature [1]. The reference compound MERK-0431 (a known DPP-IV inhibitor) showed an IC₅₀ of 17.57 nM under identical assay conditions [1].
Azaleatin shows 42.9% inhibition at a single concentration; MERK-0431 IC₅₀ is 17.57 nM
Conditions
Fluorescence assay using human DPP-IV expressed in insect cells; substrate: Ala-Pro-AMC
Why This Matters
This quantitative evidence validates azaleatin as a DPP-IV inhibitor probe for metabolic disease research, providing a baseline activity measurement for experimental planning.
[1] CN107375268A. The medicinal usage of azaleatin. Chinese Patent Application. Filed 2017-09-21. View Source
hQC Inhibition: Azaleatin is 3.9-Fold More Potent Than Quercetin
Azaleatin (TCM1) exhibits significantly greater inhibitory potency against human glutaminyl cyclase (hQC) compared to quercetin (TCM2) [1]. This head-to-head comparison was conducted under identical assay conditions.
Human glutaminyl cyclaseAlzheimer's diseaseEnzyme inhibition
Evidence Dimension
hQC inhibitory potency (IC₅₀)
Target Compound Data
IC₅₀ = 1.1 μM
Comparator Or Baseline
Quercetin: IC₅₀ = 4.3 μM
Quantified Difference
3.9-fold lower IC₅₀ (greater potency)
Conditions
In vitro enzymatic assay; pharmacophore-driven screening
Why This Matters
The 3.9-fold potency advantage over quercetin identifies azaleatin as the preferred starting point for hQC-targeted inhibitor development in Alzheimer's disease research.
Human glutaminyl cyclaseAlzheimer's diseaseEnzyme inhibition
[1] Tsai KC, Zhang YX, Kao HY, Fung KM, Tseng TS. Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease. Food Funct. 2022;13(24):12632-12647. View Source
Among a panel of quercetin derivatives including monomethyl ethers (azaleatin, isorhamnetin, tamarixetin), dimethyl ethers, trimethyl ethers, and tetramethyl ethers, azaleatin demonstrated the best α-amylase inhibitory activity and was comparable to the standard inhibitor [1].
Azaleatin identified as the best inhibitor in the panel; docking energy of -8.8 kcal/mol with α-amylase receptor
Conditions
In vitro starch hydrolysis assay with α-amylase enzyme; molecular docking using AutoDock Tools
Why This Matters
Azaleatin's superior α-amylase inhibition relative to structurally related methyl ethers provides a clear rationale for its selection over these analogs in antidiabetic and metabolic research programs.
α-AmylaseAntidiabeticEnzyme inhibition
[1] Pandurangan N, Bose C, Meppoyilam S, Kalathil VC, Murali A, Prameela AR. Synthesis, Bioactivities and In-silico Docking Studies of Azaleatin-A Quercetin Partial Methyl Ether: SAR Study. Current Bioactive Compounds. 2019;15(1):103-108. View Source
Azaleatin retains substantial antioxidant capacity following 5-O-methylation, with an EC₅₀ of 36.1 μg/mL in the DPPH assay, ranking second only to quercetin among the tested panel [1].
AntioxidantDPPH assayFree radical scavenging
Evidence Dimension
DPPH radical scavenging activity
Target Compound Data
EC₅₀ = 36.1 μg/mL
Comparator Or Baseline
Quercetin: EC₅₀ = 30 μg/mL
Quantified Difference
Azaleatin EC₅₀ is 6.1 μg/mL higher (1.2-fold less potent than quercetin)
Conditions
DPPH radical scavenging assay; compounds tested at multiple concentrations
Why This Matters
Azaleatin's near-comparable antioxidant activity to quercetin, combined with its predicted pharmacokinetic advantages, positions it as a viable methylated alternative for applications where metabolic stability is prioritized over maximal radical scavenging.
AntioxidantDPPH assayFree radical scavenging
[1] Pandurangan N, Bose C, Meppoyilam S, Kalathil VC, Murali A, Prameela AR. Synthesis, Bioactivities and In-silico Docking Studies of Azaleatin-A Quercetin Partial Methyl Ether: SAR Study. Current Bioactive Compounds. 2019;15(1):103-108. View Source
Dengue NS2B-NS3 Protease: Azaleatin is a Non-Competitive Allosteric Inhibitor (IC₅₀ = 38 μg/mL)
Azaleatin inhibits dengue NS2B-NS3 protease through a non-competitive mechanism (Ki = 26.82 μg/mL; IC₅₀ = 38 μg/mL) and binds to an allosteric pocket distinct from the active site [1]. This inhibition mode differs from typical competitive inhibitors and is linked to the 5-O-methylation absent in quercetin.
Quercetin (possesses anti-dengue properties but limited by low bioavailability)
Quantified Difference
Quantitative inhibition parameters established for azaleatin; comparison with quercetin not directly assayed in this study
Conditions
Fluorescence assay using recombinant dengue NS2B-NS3 protease; molecular docking with CB-Dock2 and AutoDock Vina
Why This Matters
The non-competitive, allosteric inhibition mechanism is unique to azaleatin among flavonols and suggests potential for developing safer anti-dengue compounds with reduced likelihood of resistance.
Dengue virusNS2B-NS3 proteaseAntiviral
[1] Mustafa NF, Cheng KK, Nadri MH, Razali SA, Zakaria II, Salin NH, Amran SI. Discovery of azaleatin as a potential allosteric inhibitor for dengue NS2B-NS3 protease using in vitro and in silico studies. J Biomol Struct Dyn. 2024:1-12. View Source
β-Glucuronidase Inhibition: Azaleatin (IC₅₀ = 0.57 μM) is More Potent Than Gentisin
Azaleatin emerged as the most potent inhibitor of β-glucuronidase among five xanthones and one flavonoid isolated from Centaurium spicatum, with an IC₅₀ of 0.57 ± 0.04 μM [1]. It exhibited a noncompetitive inhibition mechanism, distinct from the mixed inhibition displayed by xanthones.
β-GlucuronidaseEnzyme inhibitionXanthones
Evidence Dimension
β-Glucuronidase inhibition
Target Compound Data
IC₅₀ = 0.57 ± 0.04 μM
Comparator Or Baseline
Gentisin (xanthone): IC₅₀ = 0.96 ± 0.10 μM
Quantified Difference
Azaleatin IC₅₀ is 0.39 μM lower (1.7-fold more potent)
Conditions
In vitro β-glucuronidase enzyme assay; molecular dynamics simulations
Why This Matters
Azaleatin's superior potency and distinct noncompetitive inhibition mechanism against β-glucuronidase differentiate it from xanthone-based inhibitors and support its selection for studies requiring modulation of glucuronidation pathways.
β-GlucuronidaseEnzyme inhibitionXanthones
[1] Kamel EM, Alqhtani HA, Bin-Jumah M, Rudayni HA, El-Bassuony AA, Mokhtar Lamsabhi A. Deciphering molecular mechanisms underlying the inhibition of β-glucuronidase by xanthones from Centaurium spicatum. Bioorg Chem. 2024;150:107609. View Source
Recommended Application Scenarios for Azaleatin (529-51-1) Based on Quantitative Evidence
Alzheimer's Disease Research: hQC Inhibitor Screening and Lead Optimization
Based on its 3.9-fold greater potency against hQC relative to quercetin (IC₅₀ = 1.1 μM vs. 4.3 μM) [1], azaleatin is optimally positioned as a starting scaffold for developing anti-Alzheimer's therapeutics targeting pyroglutamate-modified β-amyloid formation. Researchers should procure azaleatin for structure-activity relationship (SAR) studies aimed at improving blood-brain barrier penetration while maintaining hQC inhibitory activity.
Type-2 Diabetes and Obesity Research: DPP-IV and α-Amylase Dual Inhibition Studies
Azaleatin demonstrates documented DPP-IV inhibitory activity (42.9% at 20 μg/mL) [1] and superior α-amylase inhibition among quercetin methyl ethers with a docking energy of -8.8 kcal/mol [2]. This dual inhibitory profile makes azaleatin a valuable chemical probe for investigating combination effects on postprandial glucose regulation and incretin hormone preservation. Procurement is recommended for in vitro and ex vivo metabolic studies where both targets are implicated.
Antiviral Research: Allosteric Inhibition of Dengue NS2B-NS3 Protease
Azaleatin's non-competitive inhibition of dengue NS2B-NS3 protease (Ki = 26.82 μg/mL, IC₅₀ = 38 μg/mL) via allosteric pocket binding [1] distinguishes it from active-site competitive inhibitors. This mechanism suggests reduced cross-resistance potential. Researchers investigating anti-dengue strategies should consider azaleatin for combination studies or as a scaffold for developing allosteric NS2B-NS3 modulators with improved pharmacokinetic profiles.
Drug Metabolism Studies: β-Glucuronidase Inhibition for Glucuronidation Modulation
With an IC₅₀ of 0.57 ± 0.04 μM against β-glucuronidase, azaleatin outperforms gentisin and other xanthones [1]. Its noncompetitive inhibition mechanism provides a distinct pharmacological profile for studies examining the enterohepatic recirculation of glucuronidated metabolites. Procurement is advised for researchers investigating strategies to prolong the half-life of drugs subject to glucuronidation or for use as a positive control in β-glucuronidase inhibition assays.
[1] Tsai KC, Zhang YX, Kao HY, Fung KM, Tseng TS. Pharmacophore-driven identification of human glutaminyl cyclase inhibitors from foods, plants and herbs unveils the bioactive property and potential of Azaleatin in the treatment of Alzheimer's disease. Food Funct. 2022;13(24):12632-12647. View Source
[2] CN107375268A. The medicinal usage of azaleatin. Chinese Patent Application. Filed 2017-09-21. View Source
[3] Pandurangan N, Bose C, Meppoyilam S, Kalathil VC, Murali A, Prameela AR. Synthesis, Bioactivities and In-silico Docking Studies of Azaleatin-A Quercetin Partial Methyl Ether: SAR Study. Current Bioactive Compounds. 2019;15(1):103-108. View Source
[4] Mustafa NF, Cheng KK, Nadri MH, Razali SA, Zakaria II, Salin NH, Amran SI. Discovery of azaleatin as a potential allosteric inhibitor for dengue NS2B-NS3 protease using in vitro and in silico studies. J Biomol Struct Dyn. 2024:1-12. View Source
[5] Kamel EM, Alqhtani HA, Bin-Jumah M, Rudayni HA, El-Bassuony AA, Mokhtar Lamsabhi A. Deciphering molecular mechanisms underlying the inhibition of β-glucuronidase by xanthones from Centaurium spicatum. Bioorg Chem. 2024;150:107609. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.